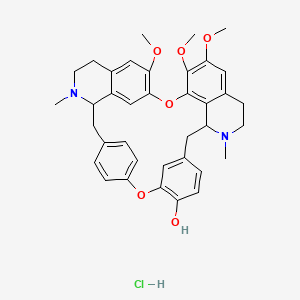
Berbamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Berbamine hydrochloride is a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis. It has been studied for its potential therapeutic effects, particularly in the fields of oncology and virology. This compound has shown promise in inhibiting various viral infections, including SARS-CoV-2, and has been explored for its anti-cancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of berbamine hydrochloride typically involves the extraction of berbamine from natural sources, followed by its conversion to the hydrochloride salt. The extraction process often employs solvents such as ethanol or methanol. The conversion to this compound is achieved by reacting berbamine with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Berberis species, followed by purification processes to achieve high purity levels. Techniques such as high-performance thin-layer chromatography (HPTLC) are used to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
Binding to Viral Glycoproteins
Berbamine hydrochloride inhibits viral entry by directly binding to glycoproteins critical for membrane fusion:
-
Ebola Virus (EBOV) : Binds to the cleaved EBOV glycoprotein (GPcl), disrupting its interaction with the host receptor Niemann-Pick C1 (NPC1). This blocks viral-cell membrane fusion, with in vitro and in vivo efficacy demonstrated at low micromolar concentrations .
-
SARS-CoV-2 : Targets the post-fusion core of the S2 subunit via hydrophobic interactions and hydrogen bonding, as shown by molecular docking (affinity score: −8.3 kcal/mol) .
Table 1: Key Binding Parameters
Thermodynamic and Kinetic Profiles
Studies on structurally similar alkaloids (e.g., berberine) provide insights into supramolecular interactions, though direct data for this compound remain limited:
-
Complexation with β-Cyclodextrin : While berberine forms a 1:1 complex (association constant K = 423 L/mol) , analogous studies for berbamine are absent.
-
Thermal Stability : Differential scanning calorimetry (DSC) of related alkaloid complexes shows enhanced stability via hydrogen bonding and π–π stacking .
Reactive Oxygen Species (ROS) Modulation
Though not directly studied for berbamine, berberine’s photodynamic properties involve ROS generation:
-
Type I/II Reactions : UV-excited berberine produces singlet oxygen (1O2) and radicals (e.g., O2−−, −OH) . Solvent polarity significantly affects yield (ΦΔ=0.34 in CH₂Cl₂ vs. none in aqueous solutions) .
Inhibition Kinetics in Viral Entry
Time-of-addition assays reveal this compound acts early in the viral lifecycle:
-
ASFV : Pretreatment or co-addition reduces viral transcription (B646L, CP204L) by >90% (p<0.001) .
-
SARS-CoV-2 : Blocks S protein-mediated membrane fusion at nanomolar concentrations (EC₅₀: 0.7 μM) .
Figure 1: Proposed Mechanism
Aplicaciones Científicas De Investigación
Berbamine hydrochloride is a bis-benzylisoquinoline alkaloid derived from the traditional Chinese herb Berberis amurensis . Research suggests it has antiviral capabilities against viruses such as the bovine viral diarrhea virus, Japanese encephalitis virus, and SARS-CoV-2 . Furthermore, this compound impacts several cell processes, including anti-inflammatory action and the regulation of NF-kappa B and MAPK signaling pathways .
Scientific Research Applications
- Antiviral Activity: this compound may be a broad-spectrum antiviral drug, with demonstrated antiviral activity against the African swine fever virus . Berbamine suppresses SARS-CoV-2 replication by inhibiting spike-mediated viral entry and enhancing antiviral gene expression .
- Clinical Uses: this compound has been used clinically to promote leukocyte hyperplasia, protect the immune and cardiovascular systems, and as an anti-tumor agent .
- Drug Combination Studies: Synergistic effects have been observed when this compound is used in combination with other drugs . For example, curcumin and genistein, when combined, showed a potent synergistic effect in reducing rhodesain activity .
- Gastroprotection: Studies suggest that a berberine hydrochloride-chlorogenic acid coamorphous system may offer gastric ulcer protection .
-
Enhanced Drug Absorption: Berbamine can impact the absorption of other drugs. Research indicates that berbamine can inhibit the efflux of berberine hydrochloride, increasing its absorption .
Mecanismo De Acción
Berbamine hydrochloride exerts its effects through various molecular targets and pathways:
Antiviral Action: Inhibits viral entry by binding to the post-fusion core of the viral spike protein, preventing membrane fusion.
Anticancer Action: Induces apoptosis and inhibits autophagy in cancer cells by activating the ROS-MAPK pathway and inhibiting lysosomal acidification.
Neuroprotective Action: Reduces the deposition of amyloid-beta and neurofibrillary tangles in Alzheimer’s disease models.
Comparación Con Compuestos Similares
Berbamine hydrochloride is compared with other bis-benzylisoquinoline alkaloids such as:
- Liensinine
- Isoliensinine
- Tetrandrine
- Fangchinoline
- Cepharanthine
These compounds share similar structural features but differ in their specific pharmacological activities. This compound is unique in its potent antiviral and anticancer properties, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C37H41ClN2O6 |
|---|---|
Peso molecular |
645.2 g/mol |
Nombre IUPAC |
20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;hydrochloride |
InChI |
InChI=1S/C37H40N2O6.ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;1H |
Clave InChI |
SFPGJACKHKXGBH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















